molecular formula C7H14O5 B10776920 2-O-Methyl-beta-L-fucopyranose CAS No. 108266-96-2

2-O-Methyl-beta-L-fucopyranose

Cat. No.: B10776920
CAS No.: 108266-96-2
M. Wt: 178.18 g/mol
InChI Key: YLAMTMNJXPWCQN-XUVCUMPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-Methyl-beta-L-fucopyranose is a monosaccharide derivative belonging to the class of hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is structurally related to L-fucose, a naturally occurring deoxyhexose found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methyl-beta-L-fucopyranose can be achieved through the methylation of L-fucose. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods using specific glycosyltransferases or chemical synthesis routes. The choice of method depends on the desired purity and yield of the product. Enzymatic methods are often preferred for their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-O-Methyl-beta-L-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-O-Methyl-beta-L-fucopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Methyl-beta-L-fucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. Additionally, it may inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Methyl-beta-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

108266-96-2

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1

InChI Key

YLAMTMNJXPWCQN-XUVCUMPTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.